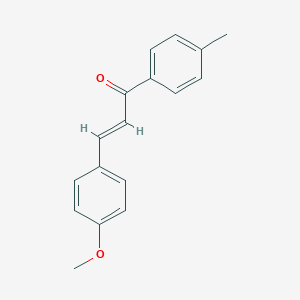

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Descripción

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . It is a chalcone derivative, characterized by the presence of a 4-methoxyphenyl group and a 4-methylphenyl group attached to a propenone backbone. Chalcones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJLNOXFRRHOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333210 | |

| Record name | 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50990-40-4 | |

| Record name | 3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-methylanisole and 4’-methylacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, quinones, and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has shown that methoxychalcones exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The antimicrobial potential of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one has been investigated against various bacterial and fungal strains. In vitro assays revealed that the compound displayed notable inhibitory effects on pathogenic microorganisms, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and asthma.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antioxidant | Effective in scavenging free radicals |

| Antimicrobial | Inhibitory effects against various bacteria and fungi |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes |

Applications in Pharmaceuticals

The unique properties of this compound have led to its exploration in drug development. Its structural characteristics allow it to serve as a lead compound for synthesizing derivatives with enhanced biological activity.

Case Study: Synthesis of Derivatives

A notable case study involved the synthesis of various derivatives of methoxychalcone to enhance its bioactivity. Researchers modified the phenolic groups to improve solubility and potency against specific targets, leading to compounds with improved efficacy in preclinical models.

Agricultural Applications

In addition to its pharmaceutical potential, this compound has applications in agriculture as a natural pesticide. Its ability to inhibit certain pests while being less toxic to beneficial insects positions it as an environmentally friendly alternative to synthetic pesticides.

Table 3: Agricultural Applications

| Application | Description |

|---|---|

| Natural Pesticide | Effective against specific agricultural pests while safe for beneficial insects |

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with signaling pathways involved in inflammation and oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

- 3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one

- 3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound for research and development.

Actividad Biológica

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activities. This article delves into its properties, synthesis, and various biological effects, particularly in the context of anticancer, anti-inflammatory, and antimicrobial activities.

- Molecular Formula : CHO

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : Approximately 412.1 °C (predicted) .

Chalcones are characterized by their α,β-unsaturated carbonyl system, which is crucial for their biological activity. The presence of methoxy and methyl groups in this compound enhances its electronic properties and reactivity.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 4-methylacetophenone using a base catalyst such as sodium hydroxide or potassium hydroxide in ethanol or methanol .

Anticancer Activity

Research indicates that chalcones possess notable anticancer properties. A study evaluated the cytotoxic effects of various chalcone derivatives, including this compound, against several cancer cell lines. The compound exhibited significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC values ranging from 2.43 to 14.65 μM .

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. This was evidenced by increased caspase-3 activity and morphological changes in treated MDA-MB-231 cells at concentrations as low as 1 μM . The compound may also disrupt microtubule assembly, a critical process for cell division.

Anti-inflammatory Activity

Chalcones have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action is mediated through the modulation of signaling pathways involving NF-κB and MAPK . The specific effects of this compound on inflammation have not been extensively documented but are expected to align with the general profile of chalcone compounds.

Antimicrobial Activity

Chalcones also display antimicrobial properties against various pathogens. Studies have indicated that they can inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity and inhibiting nucleic acid synthesis . While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxy group instead of methoxy | Anticancer |

| (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Lacks methyl group | Antimicrobial |

| (2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | Lacks methoxy group | Anti-inflammatory |

The presence of both methoxy and methyl groups in this compound enhances its biological activity compared to other chalcone derivatives.

Study on Cytotoxicity

A detailed study published in the ACS Omega journal evaluated the cytotoxicity of various chalcone derivatives, including our compound of interest. The results showed that several derivatives exhibited significant inhibition against cancer cell lines, emphasizing the potential for further pharmacological development .

In Vivo Studies

While most studies focus on in vitro evaluations, future research should aim at in vivo studies to fully elucidate the therapeutic potential and safety profile of this compound.

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how is stereochemical purity ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, where 4-methylacetophenone reacts with 4-methoxybenzaldehyde in alkaline ethanol (KOH/EtOH) at 0–50°C. The reaction proceeds under kinetic control to favor the thermodynamically stable E-isomer . Stereochemical purity is confirmed via single-crystal XRD, which resolves the E-configuration by analyzing C=C bond torsion angles (typically ~180°) .

Q. Which spectroscopic techniques are most effective for characterizing this chalcone derivative?

Q. How can researchers evaluate the antimicrobial activity of this compound?

Use standardized disc diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens. Moderate activity (MIC ~50–100 µg/mL) has been reported for analogs, with methoxy and methyl groups enhancing membrane penetration .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO energies, ionization potential, and electrophilicity index. These correlate with experimental UV-Vis λmax and reactivity trends .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact bioactivity and electronic properties?

Electron-donating groups (e.g., -OCH₃) lower electrophilicity (ω), reducing reactivity but improving solubility. Chloro substituents increase lipophilicity and antimicrobial potency by disrupting bacterial membranes. Compare with analogs like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Q. What discrepancies arise between DFT-predicted and experimental UV-Vis spectra, and how are they resolved?

Solvent effects (e.g., ethanol vs. gas phase) and electron correlation errors in DFT can cause shifts in λmax. Use time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) to improve accuracy .

Q. How can crystallographic packing interactions influence the compound’s stability and solubility?

XRD data reveal intermolecular interactions (e.g., C–H···O, π-π stacking) that stabilize the crystal lattice. For example, packing along the a-axis in monoclinic systems (space group P2₁/c) may reduce solubility due to dense stacking .

Q. What strategies mitigate contradictions in antimicrobial data across studies?

Variability arises from differences in bacterial strains, inoculum size, or assay protocols. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines and include positive controls (e.g., ciprofloxacin) .

Q. How can QSAR models optimize substituent selection for enhanced bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models incorporate Hammett constants (σ) and molar refractivity (MR) to predict bioactivity. For instance, chloro groups (σ > 0) enhance electron withdrawal, improving interactions with bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.